molecular formula C21H22N4O5S3 B3258647 4-(PIPERIDINE-1-SULFONYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE CAS No. 307509-25-7

4-(PIPERIDINE-1-SULFONYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE

Cat. No.: B3258647
CAS No.: 307509-25-7
M. Wt: 506.6 g/mol
InChI Key: CDNPKWYVUROQNB-UHFFFAOYSA-N
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Description

4-(PIPERIDINE-1-SULFONYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE is a complex organic compound that features a piperidine sulfonyl group, a thiazole ring, and a sulfamoyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(PIPERIDINE-1-SULFONYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE typically involves multiple steps, starting with the preparation of the piperidine sulfonyl and thiazole intermediates. The key steps include:

    Formation of Piperidine Sulfonyl Intermediate: This involves the sulfonylation of piperidine using sulfonyl chloride under basic conditions.

    Synthesis of Thiazole Intermediate: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and an α-haloketone.

    Coupling Reaction: The final step involves coupling the piperidine sulfonyl intermediate with the thiazole intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(PIPERIDINE-1-SULFONYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the phenyl ring can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of substituted sulfonamides or thiazoles.

Scientific Research Applications

4-(PIPERIDINE-1-SULFONYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its ability to interact with various biological targets.

    Biological Studies: Used in studies to understand the interaction of sulfonyl and thiazole groups with enzymes and receptors.

    Pharmaceutical Development: Investigated as a lead compound for the development of new drugs targeting specific diseases.

Mechanism of Action

The mechanism of action of 4-(PIPERIDINE-1-SULFONYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the thiazole ring can participate in π-π stacking interactions with aromatic residues. These interactions can inhibit the activity of enzymes or modulate receptor functions, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(PIPERIDINE-1-SULFONYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE: shares structural similarities with other sulfonyl and thiazole-containing compounds such as:

Uniqueness

  • The unique combination of piperidine sulfonyl, thiazole, and sulfamoyl phenyl groups in this compound provides a distinct pharmacophore that can interact with multiple biological targets, making it a versatile compound for drug development.

Properties

IUPAC Name

4-piperidin-1-ylsulfonyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S3/c26-20(16-4-8-19(9-5-16)33(29,30)25-13-2-1-3-14-25)23-17-6-10-18(11-7-17)32(27,28)24-21-22-12-15-31-21/h4-12,15H,1-3,13-14H2,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNPKWYVUROQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(PIPERIDINE-1-SULFONYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE
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4-(PIPERIDINE-1-SULFONYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE
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4-(PIPERIDINE-1-SULFONYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE
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4-(PIPERIDINE-1-SULFONYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE
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4-(PIPERIDINE-1-SULFONYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE
Reactant of Route 6
4-(PIPERIDINE-1-SULFONYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE

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